Cas no 175137-56-1 (2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide)
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
- (4-BROMO-3,5-DIMETHYL-PYRAZOL-1-YL)-ACETIC ACID HYDRAZIDE
- 1H-Pyrazole-1-aceticacid, 4-bromo-3,5-dimethyl-, hydrazide
- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-acetohydrazide
- 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHANO-HYDRAZIDE
- 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetohydrazide
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanohydrazide
- 2-(4-bromo-3,5-dimethylpyrazolyl)acetohydrazide
- AC1LCPT2
- Maybridge1_004593
- SBB020323
- AKOS B006704
- BUTTPARK 47\04-34
- ART-CHEM-BB B006704
- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethano-
- 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)ACETIC ACID HYDRAZIDE
- CCG-253447
- CIJCDTVASLBRFQ-UHFFFAOYSA-N
- EN300-228282
- MFCD00173770
- SB86454
- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide #
- SCHEMBL21628148
- DTXSID20345440
- HMS2785J04
- 175137-56-1
- HMS554I17
- CHEMBL1869172
- 2-(4-bromo-3,5-dimethyl-pyrazol-1-yl)acetohydrazide
- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethano hydrazide
- AKOS000307937
- FT-0643680
- SMR000459307
- MLS000859128
- 1H-Pyrazole-1-acetic acid, 4-bromo-3,5-dimethyl-, hydrazide
- VS-14007
- 1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,hydrazide
- A811797
- DB-044057
- ALBB-002728
- BBL037222
- STK347669
-
- MDL: MFCD00173770
- Inchi: 1S/C7H11BrN4O/c1-4-7(8)5(2)12(11-4)3-6(13)10-9/h3,9H2,1-2H3,(H,10,13)
- InChI Key: CIJCDTVASLBRFQ-UHFFFAOYSA-N
- SMILES: BrC1C(C)=NN(CC(NN)=O)C=1C
Computed Properties
- Exact Mass: 246.01200
- Monoisotopic Mass: 246.012
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.9A^2
- XLogP3: 0.4
Experimental Properties
- Density: 1.74
- Boiling Point: 434.7°C at 760 mmHg
- Flash Point: 216.7°C
- Refractive Index: 1.658
- PSA: 72.94000
- LogP: 1.34350
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017110-1g |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethano-hydrazide |
175137-56-1 | 1g |
£34.00 | 2022-03-01 | ||
| Fluorochem | 017110-2g |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethano-hydrazide |
175137-56-1 | 2g |
£68.00 | 2022-03-01 | ||
| Fluorochem | 017110-5g |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethano-hydrazide |
175137-56-1 | 5g |
£150.00 | 2022-03-01 | ||
| Chemenu | CM114343-10g |
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide |
175137-56-1 | 95% | 10g |
$434 | 2021-08-06 | |
| Chemenu | CM114343-5g |
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide |
175137-56-1 | 95% | 5g |
$196 | 2023-02-17 | |
| abcr | AB404851-100 mg |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide |
175137-56-1 | 100MG |
€104.30 | 2022-03-24 | ||
| abcr | AB404851-500 mg |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide |
175137-56-1 | 500MG |
€119.40 | 2022-03-24 | ||
| abcr | AB404851-1 g |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide; . |
175137-56-1 | 1 g |
€152.70 | 2023-07-19 | ||
| abcr | AB404851-5 g |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide; . |
175137-56-1 | 5 g |
€387.30 | 2023-07-19 | ||
| abcr | AB404851-10 g |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide |
175137-56-1 | 10g |
€289.40 | 2022-03-24 |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide Suppliers
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Professional Introduction to 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (CAS No. 175137-56-1)
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, with the CAS number 175137-56-1, is a significant compound in the field of chemical and biomedical research. This compound belongs to the pyrazole derivatives family, which has garnered considerable attention due to its diverse pharmacological properties and potential applications in drug development. The presence of a bromine substituent at the 4-position and methyl groups at the 3 and 5 positions enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
The structure of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide consists of a central pyrazole ring substituted with bromine and two methyl groups, connected to an acetohydrazide moiety. This unique arrangement imparts specific chemical and biological characteristics that make it useful in various research applications. The pyrazole ring is known for its ability to act as a scaffold in medicinal chemistry, providing a platform for further functionalization and derivatization.
In recent years, pyrazole derivatives have been extensively studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The bromine atom in 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide serves as a handle for further chemical modifications, enabling researchers to explore new derivatives with enhanced biological activity. The acetohydrazide group is particularly interesting as it can participate in various reactions, including condensation reactions with aldehydes and ketones, forming hydrazones that are known to exhibit pharmacological effects.
Current research in the field of pyrazole derivatives has shown promising results in the development of novel therapeutic agents. For instance, studies have demonstrated that certain pyrazole-based compounds can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. The compound 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide has been investigated for its potential to act as an inhibitor of kinases, which are crucial enzymes in many signaling pathways associated with cancer progression.
The synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide involves multiple steps, starting from commercially available precursors such as 3,5-dimethylpyrazole. The bromination at the 4-position is typically achieved using brominating agents like N-bromosuccinimide (NBS), followed by the introduction of the acetohydrazide group through reaction with acetic hydrazide. This synthetic route highlights the compound's accessibility and suitability for further derivatization.
The pharmacological activity of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide has been explored in various in vitro and in vivo models. Preliminary studies have indicated that this compound exhibits significant anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Additionally, its ability to interact with biological targets suggests potential applications in treating neurological disorders and autoimmune diseases.
The role of computational chemistry in studying 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide cannot be overstated. Advanced computational methods have enabled researchers to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action. These predictions are crucial for designing more effective derivatives with improved pharmacological profiles.
In conclusion, 2-(4-Bromo-3,5-dimethyl-1H-pyразол - 1 - yl)acetohydразиде (CAS No. 175137 - 56 - 1) is a versatile compound with significant potential in pharmaceutical research. Its unique structure and reactivity make it a valuable tool for developing new therapeutic agents targeting various diseases. As research continues to uncover new applications for pyразол derivatives, compounds like this will play a crucial role in advancing drug discovery and development.
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